Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-

Description

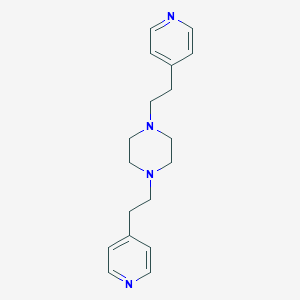

Structure

2D Structure

Properties

CAS No. |

14612-98-7 |

|---|---|

Molecular Formula |

C18H24N4 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1,4-bis(2-pyridin-4-ylethyl)piperazine |

InChI |

InChI=1S/C18H24N4/c1-7-19-8-2-17(1)5-11-21-13-15-22(16-14-21)12-6-18-3-9-20-10-4-18/h1-4,7-10H,5-6,11-16H2 |

InChI Key |

BHPREEJKJGFUPY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |

Canonical SMILES |

C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |

Other CAS No. |

14612-98-7 |

Synonyms |

1,4-Bis[2-(4-pyridyl)ethyl]piperazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Bis(4-pyridylmethyl)piperazine (bpmp)

- Structure : Similar to the target compound but replaces the ethyl spacer between the piperazine and pyridyl groups with a methyl group.

- Coordination Chemistry : Forms 2D and 3D networks with transition metals (e.g., Cu, Zn) due to shorter spacers, resulting in more rigid frameworks compared to the ethyl-substituted derivative .

- Flexibility : Reduced conformational freedom compared to 1,4-bis(2-(4-pyridyl)ethyl)-piperazine, leading to predictable coordination geometries .

2.1.2 1,2-Bis(4-pyridyl)ethane (bpe)

- Structure : Lacks the piperazine core, featuring a direct ethylene bridge between two pyridyl groups.

- Coordination Behavior : Forms linear coordination polymers with metals like Mn and Fe, but the absence of a piperazine ring limits its ability to generate porous or flexible frameworks .

- Applications : Primarily used in rigid MOFs, contrasting with the piperazine-based ligand’s versatility in dynamic frameworks .

2.1.3 1,4-Diazabicyclo[2.2.2]octane (DABCO)

- Coordination: Acts as a pillar ligand in MOFs but lacks the directional pyridyl donor sites, reducing its utility in constructing heterometallic systems .

- Packing Interactions : Exhibits C-H···π interactions in crystal packing, which are absent in the target compound due to steric hindrance from ethyl-pyridyl substituents .

Pharmacologically Active Analogues

2.2.1 GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)

- Structure : Shares a piperazine core but incorporates fluorophenyl and propyl groups instead of pyridyl-ethyl moieties.

- material science utility .

2.2.2 SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)

- Structure : Contains aryl and alkyl substituents on the piperazine ring.

- Role: A sigma receptor agonist, demonstrating that non-pyridyl derivatives are tailored for neurological targets rather than metal coordination .

Key Data Tables

Table 1: Structural and Functional Comparison

| Compound | Donor Sites | Flexibility | Coordination Geometry | Key Applications |

|---|---|---|---|---|

| 1,4-bis(2-(4-pyridyl)ethyl)- | 2 pyridyl | High | Adaptive 2D/3D MOFs | Porous materials, sensors |

| bpmp | 2 pyridyl | Moderate | Rigid 2D frameworks | Catalysis, gas storage |

| bpe | 2 pyridyl | Low | Linear polymers | Rigid MOFs |

| DABCO | 2 amine | Low | Pillared frameworks | Proton conductors |

Table 2: Pharmacological vs. Coordination Activity

Preparation Methods

Nucleophilic Substitution

Nucleophilic substitution remains the most common method for introducing pyridyl-ethyl groups onto the piperazine backbone. For example, 1-(2-pyridyl)piperazine reacts with bromoethane in butanol under reflux with potassium carbonate to yield 1-ethyl-4-(pyridin-2-yl)-piperazine at 70% yield. Adapting this for 4-pyridyl derivatives would require substituting 2-pyridyl precursors with 4-pyridyl analogs, though steric and electronic differences may necessitate adjusted reaction times or temperatures.

Reduction of Dehydropiperazine Intermediates

Patent US20020095038 details a two-step process:

-

Condensation : Ethylenediamine derivatives react with esters (e.g., methyl benzoylformate) to form 3,4-dehydropiperazine-2-one intermediates.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the intermediate to piperazine derivatives, achieving 65–75% yields. This method’s applicability to 4-pyridyl systems depends on the availability of 4-pyridylethylamine precursors.

Synthesis of 1,4-Bis(2-(4-Pyridyl)Ethyl)Piperazine

Direct Alkylation of Piperazine

A scalable route involves reacting piperazine with 2-(4-pyridyl)ethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) using potassium carbonate as a base.

Example Protocol :

-

Reagents : Piperazine (1 eq), 2-(4-pyridyl)ethyl bromide (2.2 eq), K₂CO₃ (3 eq), DMF (solvent).

-

Conditions : Reflux at 80°C for 12–16 hours.

-

Workup : Filtration, solvent evaporation, and purification via column chromatography (CHCl₃:MeOH = 9:1).

Yield : 60–70%.

Reductive Amination

An alternative approach employs reductive amination between 4-pyridylacetaldehyde and piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol:

Advantages : Mild conditions (room temperature, 24 hours) and reduced byproducts.

Yield : 55–65%.

Optimization and Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF enhance nucleophilicity, while K₂CO₃ outperforms triethylamine in deprotonating piperazine.

Catalytic Enhancements

Adding catalytic iodide (e.g., KI) accelerates alkylation via the Finkelstein reaction, improving yields by 10–15%.

Characterization and Analytical Data

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-, and how does its substitution pattern influence reaction efficiency?

- Methodology : A two-step alkylation protocol is commonly employed. First, piperazine undergoes nucleophilic substitution with 2-(4-pyridyl)ethyl halides under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalytic bases like K₂CO₃ enhance reactivity. The ethyl spacer between the piperazine and pyridyl groups reduces steric hindrance, improving yield compared to bulkier substituents . Purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm proton environments and carbon backbone symmetry. Pyridyl protons resonate at δ 7.2–8.5 ppm, while piperazine methylenes appear at δ 2.5–3.5 ppm .

- X-ray diffraction : Resolves spatial arrangement, bond angles, and confirms the chair conformation of the piperazine ring .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N content) .

Q. How does the compound’s solubility and stability vary across solvents, and what formulations are suitable for in vitro assays?

- Methodology : Solubility screening in DMSO, water, and ethanol (via gravimetric analysis) is essential. The pyridyl groups enhance aqueous solubility at acidic pH due to protonation. For cellular assays, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with biological targets like DNA or enzymes?

- Methodology : Use software (e.g., AutoDock Vina) to model binding modes. The pyridyl and piperazine moieties may engage in π-π stacking or hydrogen bonding with DNA bases (e.g., guanine). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values across cancer cell lines)?

- Methodology :

- Orthogonal assays : Combine MTT, apoptosis (Annexin V), and cell-cycle analysis to confirm mechanisms.

- Structural analogs : Compare activity with derivatives lacking pyridyl groups to identify pharmacophores .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .

Q. How do substituent modifications (e.g., replacing pyridyl with phenyl groups) affect receptor binding affinity and selectivity?

- Methodology : Perform SAR studies by synthesizing analogs (e.g., 1,4-bis(phenylethyl)piperazine) and testing against target receptors (e.g., GPCRs). Pyridyl groups improve water solubility and hydrogen-bonding capacity, potentially enhancing target engagement compared to hydrophobic phenyl analogs .

Q. What computational methods are used to analyze conformational flexibility and its impact on biological activity?

- Methodology :

- DFT calculations : Optimize low-energy conformers and calculate torsional barriers (e.g., piperazine ring puckering).

- MD simulations : Track dynamic interactions with lipid bilayers or proteins over 100+ ns trajectories to identify stable binding poses .

Key Notes

- Prioritize crystallography for unambiguous structural confirmation, as NMR alone may not resolve symmetry-related ambiguities .

- For in vivo studies , consider PEGylation or nanoparticle encapsulation to improve bioavailability, leveraging the compound’s amine groups for conjugation .

- Avoid commercial databases flagged as unreliable (e.g., BenchChem) and rely on peer-reviewed syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.